N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid heterocyclic compound combining benzimidazole and quinazolinone pharmacophores. The benzimidazole moiety enhances hydrogen-bonding interactions with biological targets, while the quinazolinone core contributes to electron-deficient aromatic systems, often critical for enzyme inhibition.
Properties
Molecular Formula |
C23H25N5O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H25N5O4/c1-14-25-18-12-20(32-3)19(31-2)11-15(18)23(30)28(14)13-22(29)24-10-6-9-21-26-16-7-4-5-8-17(16)27-21/h4-5,7-8,11-12H,6,9-10,13H2,1-3H3,(H,24,29)(H,26,27) |
InChI Key |
YNYIPMFTUVWMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCCC3=NC4=CC=CC=C4N3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
Benzimidazoles are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acids or derivatives under acidic conditions. For the propylamine side chain, a two-step alkylation-reduction strategy is employed:
-
Alkylation of 2-chloromethylbenzimidazole :
-
Reduction of Nitrile to Amine :
Synthesis of 2-(6,7-Dimethoxy-2-Methyl-4-Oxoquinazolin-3(4H)-yl)Acetic Acid
Quinazolinone Ring Construction
Quinazolinones are synthesized via cyclization of anthranilic acid derivatives. A base-promoted nucleophilic aromatic substitution (SNAr) reaction is effective for introducing substituents:
-
Formation of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one :
-
Introduction of Acetic Acid Side Chain :
Amide Coupling to Assemble the Target Molecule
The final step involves coupling the benzimidazole-propylamine and quinazolinone-acetic acid via an amide bond. Carbodiimide-based coupling agents are preferred for efficiency:
-
Activation of Carboxylic Acid :
-
Reaction with Amine :
Analytical Validation and Characterization
Critical analytical data for intermediates and the final compound include:
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for benzimidazole and quinazolinone formation. For example, cyclocondensation of o-phenylenediamine with carboxylic acids under microwave (150°C, 20 min) improves yields to >85%.
One-Pot Strategies
Copper-catalyzed tandem reactions enable simultaneous ring formation and functionalization. For instance, CuI/K₂CO₃ in DMF facilitates Ullmann-type coupling between halogenated intermediates and amines.
Challenges and Troubleshooting
-
Regioselectivity in Quinazolinone Substitution : Use of electron-withdrawing groups (e.g., methoxy) directs substitution to specific positions.
-
Amide Bond Hydrolysis : Avoid aqueous workup at high pH; use mild conditions (e.g., room temperature).
-
Purification : Silica gel chromatography with gradient elution (hexane → EtOAc → MeOH) resolves polar by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Research indicates that compounds with benzimidazole and quinazoline structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can inhibit the proliferation of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of synthesized benzimidazole derivatives similar to this compound against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
In another study, a series of benzimidazole and quinazoline derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising activity, suggesting that modifications to the structure could enhance efficacy .
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The quinazolinone moiety can interact with various proteins and receptors, modulating their activity. Together, these interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Quinazolinone-Based Acetamides
The compound shares structural similarities with 2-substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides (). A study by Alagarsamy et al. demonstrated that substituents on the quinazolinone ring significantly influence anti-inflammatory activity. For example:
| Compound | Substituents | Anti-inflammatory Activity (vs. Diclofenac) | Ulcerogenic Potential |
|---|---|---|---|
| Reference | 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide | 1.2× potency | Moderate (lower than aspirin) |
| Target Compound | 6,7-Dimethoxy-2-methylquinazolinone + benzimidazole-propyl | Predicted higher solubility | Unknown |
Key Differences :
Coumarin-Thiazolidinone Hybrids ()
Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides share a similar acetamide linker but differ in core heterocycles:
| Feature | Coumarin-Thiazolidinone Hybrids | Target Compound |
|---|---|---|
| Core Structure | Coumarin (chromenone) + thiazolidinone | Benzimidazole + quinazolinone |
| Synthesis | Mercaptoacetic acid + ZnCl₂ (12-hour reflux) | Not detailed in evidence |
| Bioactivity | Antimicrobial (hypothesized) | Likely anti-inflammatory/kinase inhibition |
Functional Implications :
- The coumarin-thiazolidinone hybrids prioritize π-π stacking (chromenone), while the target compound’s dimethoxyquinazolinone favors polar interactions .
Benzo[b][1,4]oxazin Derivatives ()
Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one feature a benzooxazin core instead of benzimidazole:
| Parameter | Benzooxazin Derivatives | Target Compound |
|---|---|---|
| Synthesis | Cs₂CO₃/DMF, room temperature | Likely multi-step (benzimidazole + quinazolinone coupling) |
| Bioactivity | Unspecified (structural focus) | Hypothesized kinase inhibition |
| Stability | Moderate (oxazinone ring) | Higher (rigid quinazolinone) |
Notable Contrast:
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines elements of benzimidazole and quinazoline, two classes known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Where and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific molecular formula and weight can be derived from its structural representation.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- DNA Binding : Similar to other benzimidazole derivatives, this compound exhibits a strong affinity for DNA minor grooves. This property is crucial for its potential as an antimicrobial agent as it can selectively target bacterial DNA over mammalian DNA .
- Topoisomerase Inhibition : The compound may inhibit bacterial topoisomerases more effectively than human topoisomerases. This selectivity is significant in developing antibiotics that minimize cytotoxic effects on human cells while effectively combating bacterial infections .
Antimicrobial Activity
Research indicates that compounds with similar structures have shown promising antimicrobial properties. For instance:
- Cytotoxicity Profile : Studies have demonstrated that certain benzimidazole analogues exhibit lower cytotoxicity towards mammalian cells while effectively clearing bacterial infections in vitro .
- Inhibition Concentration : The IC50 values for human topoisomerase I are reported to be significantly higher than those for bacterial topoisomerase I, indicating a favorable therapeutic index for potential antibiotic applications .
Cytotoxic Potential
Recent studies have highlighted the cytotoxic potential of 6,7-dimethoxyquinazolines, which share structural similarities with our compound. These derivatives have been shown to have cytotoxic effects independent of their α1-adrenoceptor blocking activities . The implications of this finding suggest that this compound may also possess similar properties.
Study 1: Antibacterial Efficacy
A study focused on the synthesis and evaluation of new benzimidazole analogues found that compounds with enhanced DNA binding capabilities demonstrated significant antibacterial activity against resistant strains of bacteria. The results indicated a promising avenue for developing new antimicrobial therapies based on the structure of this compound .
Study 2: Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxicity of related compounds on various cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential application in cancer therapy for compounds structurally related to our target compound .
Q & A
Q. What are the key steps in synthesizing N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide?
The synthesis typically involves:
- Coupling reactions : Reacting benzimidazole derivatives with quinazolinone-acetamide intermediates under reflux conditions (e.g., 100°C for 4–12 hours) in polar aprotic solvents like methanol or DMF .
- Purification : Recrystallization from methanol or ethanol to isolate the solid product, monitored via TLC (silica gel plates, solvent ratios like ethyl acetate/hexane) .
- Catalysts : Use of agents like N,N′-carbonyldiimidazole (CDI) or ZnCl₂ to facilitate amide bond formation or cyclization .
Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?
- 1H NMR : Identifies proton environments (e.g., benzimidazole NH at δ 12–13 ppm, quinazolinone carbonyls at δ 165–170 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- TLC : Monitors reaction progress and purity (Rf values compared to standards) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Temperature control : Prolonged reflux (e.g., 10–12 hours) enhances cyclization efficiency in multi-step syntheses .
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while methanol aids recrystallization .
- Catalyst loading : Adjusting CDI or ZnCl₂ concentrations (e.g., 0.1–0.2 equivalents) minimizes side reactions .
- Workup protocols : Sequential washing with sodium bicarbonate (5% w/v) and water removes acidic by-products .
Q. How should researchers resolve contradictions in biological activity data?
- Target validation : Use competitive binding assays (e.g., SPR or ITC) to confirm interactions with proposed targets like kinases or inflammatory mediators .
- Dose-response studies : Establish EC₅₀/IC₅₀ curves across cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) to rule off-target effects .
- Structural analogs : Compare activity of derivatives (e.g., nitro-substituted benzimidazoles) to identify pharmacophore requirements .
Q. What strategies are effective for modifying the compound to enhance solubility without compromising bioactivity?
- PEGylation : Introduce polyethylene glycol chains at the acetamide nitrogen to improve aqueous solubility .
- Salt formation : Use hydrochloride or sodium salts of the quinazolinone moiety .
- Prodrug design : Mask polar groups (e.g., methoxy substituents) with enzymatically cleavable esters .
Methodological Considerations
Q. How to design a stability study for this compound under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, analyzing degradation products via HPLC-MS .
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C) .
- Light sensitivity : Store samples under UV/visible light (λ = 300–800 nm) and monitor photodegradation via UV-Vis spectroscopy .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2 or EGFR kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR models : Corinate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
